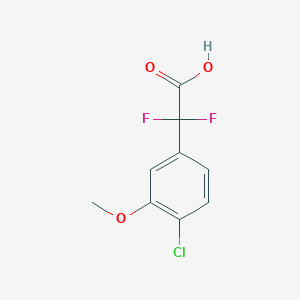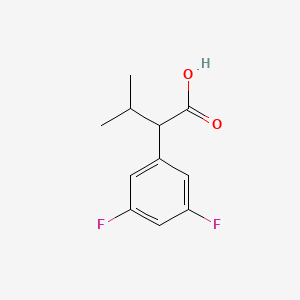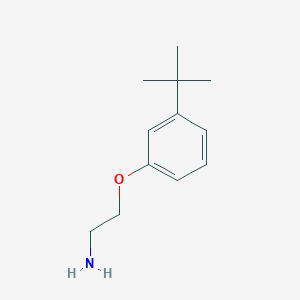
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound features a cyclobutane ring substituted with a hydroxy group and a carbaldehyde group, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, ensuring high purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. Detailed industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways and influence the compound’s activity in different applications .
Comparación Con Compuestos Similares
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Cyclobutane derivatives: Other cyclobutane compounds with different substituents, such as cyclobutanol or cyclobutanone.
Uniqueness: 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific functional groups and their positions on the cyclobutane ring.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(3-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(6-10)5-9(7-11)3-2-4-9/h7-8,10H,2-6H2,1H3 |
Clave InChI |
HDCOZWWYHBJMSE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCC1)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)



![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)


![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)



![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
